3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride
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Overview
Description
3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry . The compound has a molecular formula of C11H17Cl2N2 and a molecular weight of 249.17 g/mol .
Scientific Research Applications
3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride has a wide range of applications in scientific research:
Future Directions
Piperidine derivatives, including “3-Methyl-2-(piperidin-4-yl)pyridine 2HCl”, continue to be an important area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . Moreover, the discovery and biological evaluation of potential drugs containing the piperidine moiety are areas of active research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride typically involves the reaction of 3-methyl-2-pyridine with piperidine under specific conditions. One common method includes the use of hydrogenation and cyclization reactions . The reaction conditions often involve the use of catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts .
Industrial Production Methods
In industrial settings, the production of this compound may involve multicomponent reactions and amination processes. These methods are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated piperidine derivatives .
Mechanism of Action
The mechanism of action of 3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on receptor tyrosine kinases, such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), inhibiting their activity and thereby exerting its biological effects . The exact molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic nitrogen-containing heterocycle widely used in organic synthesis.
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Uniqueness
3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride is unique due to its specific structure, which combines the properties of both piperidine and pyridine moieties. This combination allows it to exhibit a wide range of chemical reactivity and biological activity, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
3-methyl-2-piperidin-4-ylpyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-9-3-2-6-13-11(9)10-4-7-12-8-5-10;;/h2-3,6,10,12H,4-5,7-8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFLVISCQFSWPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1279029-88-7 |
Source
|
Record name | 3-methyl-2-(piperidin-4-yl)pyridine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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